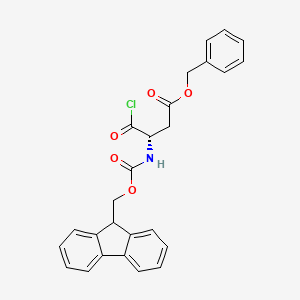

Fmoc-Asp(OBzl)-Cl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-Asp(OBzl)-Cl, also known as N-α-Fmoc-L-aspartic acid α-benzyl ester chloride, is a derivative of aspartic acidThe benzyl group is typically removed by hydrogenation over palladium on carbon or with strong acids such as trifluoromethanesulfonic acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asp(OBzl)-Cl involves the protection of the aspartic acid residue with a benzyl ester group and the introduction of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. The general synthetic route includes the following steps:

Protection of Aspartic Acid: Aspartic acid is reacted with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the benzyl ester.

Introduction of Fmoc Group: The benzyl ester-protected aspartic acid is then reacted with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIEA) to introduce the Fmoc group.

Formation of Chloride: The final step involves the conversion of the carboxylic acid group to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-Asp(OBzl)-Cl undergoes several types of chemical reactions, including:

Substitution Reactions: The chloride group can be substituted with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrogenation: The benzyl ester group can be removed by hydrogenation over palladium on carbon (Pd/C) to yield the free aspartic acid derivative.

Deprotection: The Fmoc group can be removed using piperidine in dimethylformamide (DMF) to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIEA) in an organic solvent like dichloromethane (DCM).

Hydrogenation: Conducted under hydrogen gas (H₂) atmosphere with Pd/C as the catalyst.

Deprotection: Performed using 20-30% piperidine in DMF.

Major Products Formed

Amides, Esters, and Thioesters: Formed from substitution reactions.

Free Aspartic Acid Derivative: Formed from hydrogenation and deprotection reactions.

Wissenschaftliche Forschungsanwendungen

Fmoc-Asp(OBzl)-Cl is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Peptide Synthesis: Used as a building block in SPPS for the synthesis of peptides and proteins.

Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.

Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for various applications in biotechnology and medicine.

Material Science: Used in the synthesis of peptide-based materials and hydrogels for tissue engineering and regenerative medicine.

Wirkmechanismus

The mechanism of action of Fmoc-Asp(OBzl)-Cl primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis, while the benzyl ester protects the carboxyl group. These protecting groups are selectively removed under specific conditions to yield the desired peptide sequence. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-Asp(OtBu)-Cl: Similar to Fmoc-Asp(OBzl)-Cl but with a tert-butyl ester protecting group instead of a benzyl ester.

Fmoc-Glu(OBzl)-Cl: A derivative of glutamic acid with similar protecting groups.

Fmoc-Lys(Boc)-Cl: A derivative of lysine with a tert-butoxycarbonyl (Boc) protecting group.

Uniqueness

This compound is unique due to its specific combination of protecting groups, which provide stability and selectivity during peptide synthesis. The benzyl ester group is particularly useful for applications requiring selective deprotection under mild conditions, making it a valuable tool in the synthesis of complex peptides and proteins .

Biologische Aktivität

Fmoc-Asp(OBzl)-Cl, a derivative of aspartic acid, has garnered attention in the field of medicinal chemistry and peptide synthesis due to its unique properties and potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

This compound is a protected form of aspartic acid that incorporates a benzyl ester group. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is commonly used in solid-phase peptide synthesis (SPPS) to facilitate the assembly of peptides while preventing unwanted reactions at the amino group. The compound's structure allows for the selective activation of the carboxylic acid group, making it a valuable intermediate in peptide synthesis.

2. Synthesis

The synthesis of this compound typically involves:

- Protection of the amino group with Fmoc.

- Esterification of the carboxylic acid with benzyl alcohol.

- Chlorination to yield this compound.

The following table summarizes the key steps involved in the synthesis:

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Fmoc-Cl, base (e.g., TEA) | Fmoc-Asp-OH |

| 2 | Benzyl alcohol, DCC | Fmoc-Asp(OBzl) |

| 3 | SOCl2 or PCl5 | This compound |

This compound exhibits biological activity primarily through its ability to form peptide bonds with other amino acids, facilitating the creation of bioactive peptides. The presence of the benzyl ester enhances lipophilicity, potentially improving membrane permeability and bioavailability.

3.2 Antimicrobial Properties

Recent studies have explored the antimicrobial properties of peptides synthesized using this compound as a building block. For instance, peptides incorporating this compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Peptide Synthesis

- Objective : To evaluate the antimicrobial efficacy of peptides synthesized using this compound.

- Method : Peptides were synthesized via SPPS and tested against bacterial strains.

- Results : Peptides exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against tested pathogens.

3.3 Cytotoxicity Studies

Cytotoxicity assays have shown that certain peptides derived from this compound can induce apoptosis in cancer cell lines, indicating potential therapeutic applications.

Table: Cytotoxicity Results Against Cancer Cell Lines

| Peptide | Cell Line | IC50 (µM) |

|---|---|---|

| Peptide A | HeLa | 15 |

| Peptide B | MCF-7 | 10 |

| Peptide C | A549 | 12 |

4. Molecular Docking Studies

Molecular docking studies provide insights into the interactions between peptides synthesized with this compound and their biological targets. These studies help elucidate binding affinities and potential mechanisms of action.

Example Findings:

- Docking simulations indicated that peptides containing this compound bind effectively to target receptors involved in apoptosis pathways.

- Binding energies ranged from -8.5 to -10.2 kcal/mol, suggesting strong interactions with target proteins.

5. Conclusion

This compound serves as a versatile building block in peptide synthesis with notable biological activities, including antimicrobial effects and potential anticancer properties. Ongoing research is crucial to fully elucidate its mechanisms of action and therapeutic applications.

Eigenschaften

IUPAC Name |

benzyl (3S)-4-chloro-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClNO5/c27-25(30)23(14-24(29)32-15-17-8-2-1-3-9-17)28-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,28,31)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSDGDUEULDGQO-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.